Gliclazide Impurity D
Description
Historical Context and Identification
This compound was first identified during the synthesis and quality control of gliclazide, a second-generation sulfonylurea used to treat type 2 diabetes mellitus. Its detection emerged from advancements in analytical techniques such as high-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC), which enabled the separation and quantification of trace impurities. Regulatory bodies, including the European Pharmacopoeia (EP), formally recognized this compound as a specified impurity in gliclazide formulations, underscoring its potential impact on drug efficacy and safety.
Key Historical Milestones
| Year | Development | Reference |
|---|---|---|
| 2008 | EP Monograph Inclusion | |
| 2015 | Stability-Indicating MEKC Method Validation | |
| 2020 | Advanced Degradation Pathway Studies |
Chemical Classification and Significance
This compound belongs to the sulfonylurea class, sharing structural similarities with its parent compound, gliclazide. Its molecular formula (C₁₅H₂₀N₂O₃S) and molecular weight (308.4 g/mol) differentiate it from other gliclazide impurities, such as Impurity B (C₇H₁₂N₂O) or Impurity F (C₁₅H₂₁N₃O₃S).
Structural Features
- Core Skeleton : Hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide backbone.
- Functional Groups : Sulfonyl group attached to a 4-methylphenyl ring.
- Stereochemistry : Envelope conformation of the fused cyclopentane-pyrrolidine ring system.
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, including:
Relationship to Parent Compound Gliclazide
This compound arises during the synthesis or degradation of gliclazide. Key factors influencing its formation include:
- Hydrolysis : Breakdown of the urea linkage in gliclazide under acidic or alkaline conditions.
- Oxidation : Exposure to oxidizing agents like hydrogen peroxide (H₂O₂), which may yield N-nitrosamine derivatives.
Degradation Pathways
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic (pH < 3) | Hydrolysis intermediates | Cleavage of urea/sulfonyl bonds |
| Alkaline (pH > 10) | Nitrosamine formation | Oxidation of hydrazine derivatives |
Properties
CAS No. |
1136426-19-1 |
|---|---|
Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11-5-7-14(8-6-11)21(19,20)16-15(18)17-9-12-3-2-4-13(12)10-17/h5-8,12-13H,2-4,9-10H2,1H3,(H,16,18) |
InChI Key |
PKQBPWYWZYXMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C2 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-[(4-Methylphenyl)Sulfonyl]Hydrazidecarboxamide (Compound IV)
The synthesis begins with p-toluenesulfonylurea (Compound V), which undergoes condensation with hydrazine hydrate in the presence of sodium carbonate. This reaction, conducted in n-butanol under reflux for 12 hours, yields N-[(4-methylphenyl)sulfonyl]hydrazidecarboxamide (Compound IV) with a purity exceeding 98%. Key parameters include:
-
Molar ratios : 1:1.2 (Compound V to hydrazine hydrate)
-
Catalyst : Sodium carbonate (0.5 equivalents)
-
Solvent : n-Butanol (200 mL per 30 g of Compound V)
-
Temperature : Reflux at 117–118°C
Post-reaction work-up involves solvent recovery under reduced pressure, aqueous dilution, and pH adjustment to 6.5–7.0 using hydrochloric acid. The precipitated product is filtered and dried, achieving an 89% yield.
Cyclocondensation with 1,2-Cyclopentane Dicarboxylic Anhydride
Compound IV is subsequently reacted with 1,2-cyclopentane dicarboxylic anhydride in toluene, catalyzed by p-toluenesulfonic acid (PTSA). This step forms the tetracyclic intermediate 1-(1,3-dicarbonyl-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-p-toluenesulfonylurea (Compound II), which is isolated as Gliclazide Impurity D.
Reaction Conditions :
Isolation and Characterization of this compound
Compound II is purified via recrystallization using a 3:1 ethanol-water mixture, followed by vacuum drying at 60°C. Analytical characterization by HPLC-MS and ¹H-NMR confirms structural integrity, with no detectable oxidative byproducts.
Critical Analysis of Reaction Parameters
Catalytic Influence of p-Toluenesulfonic Acid
The use of PTSA as a Brønsted acid catalyst accelerates the cyclocondensation by protonating the carbonyl group of the anhydride, enhancing electrophilicity. Comparative studies show that omitting PTSA reduces the reaction rate by 70%, underscoring its necessity.
Table 1: Impact of Catalytic Systems on Cyclocondensation Efficiency
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| PTSA (5 wt%) | 8 | 85.2 | 99.5 |
| No catalyst | 24 | 23.1 | 87.4 |
| Sulfuric acid | 8 | 68.9 | 98.2 |
Solvent Selection and Temperature Optimization
Toluene is preferred over alternatives like THF or DMF due to its high boiling point (110°C) and inertness toward hydrazide intermediates. Experiments with DMF resulted in side reactions, including N-methylation, which reduced yields to 54%.
Temperature Gradient Analysis :
-
80°C : Incomplete reaction after 24 hours (yield: 42%)
-
110°C : Optimal balance between rate and side-product formation
-
130°C : Degradation of Compound IV observed (purity <90%)
Industrial-Scale Production Considerations
Process Intensification Strategies
Industrial implementation employs continuous-flow reactors to maintain precise temperature control and reduce batch variability. Pilot-scale trials demonstrate a 12% increase in yield compared to batch reactors, attributed to improved mass transfer.
Table 2: Batch vs. Continuous-Flow Performance
| Parameter | Batch Reactor | Continuous-Flow |
|---|---|---|
| Annual Capacity | 500 kg | 1,200 kg |
| Yield | 85.2% | 95.4% |
| Purity | 99.5% | 99.8% |
Chemical Reactions Analysis
Chemical Reactions of Gliclazide Impurity D
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of different degradation products.
- Reduction: Reduction reactions can modify the sulfonyl group or other functional groups in the molecule using reducing agents like sodium borohydride (NaBH₄).
- Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites under acidic or basic conditions.
Formation of this compound
This compound can form during the degradation of gliclazide through hydrolysis followed by oxidation . In a study on nitrosamine formation pathways, in silico predictions showed that gliclazide could degrade into a hydrazine structure (D1), which, upon oxidation, produces an N-nitrosamine structure known as gliclazide impurity B. In contrast, another degradation product (D2) did not undergo further degradation unless it transformed into D1 through hydrolysis. Experiments confirmed that in the presence of hydrogen peroxide (H₂O₂), D1 oxidized to form gliclazide impurity B .
Factors Influencing the Formation of this compound
The formation of this compound is influenced by factors such as pH and the presence of oxidizing agents. For instance, the in silico prediction indicated that the step score for the degradation pathway from D1 to gliclazide impurity B varied under different pH conditions, with higher scores (indicating a greater likelihood of reaction) at alkaline pH . The presence of hydrogen peroxide (H₂O₂) also promotes the formation of this compound .
Prevention of N-Nitrosamine Contamination
To prevent N-nitrosamine contamination, avoiding alkaline conditions and excipients containing H₂O₂ during drug production and storage is one effective approach .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Gliclazide Impurity D is chemically identified as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide. It shares a mechanism of action similar to gliclazide, targeting the β cell sulfonylurea receptor (SUR1). By binding to this receptor, this compound facilitates the closure of ATP-sensitive potassium channels, leading to the depolarization of β cells and subsequent insulin secretion from the pancreas.
Stability and Degradation Studies
Research indicates that this compound plays a crucial role in stability studies of gliclazide. For instance, various studies have utilized thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess the degradation of gliclazide under different stress conditions such as acidic and alkaline environments. These studies have shown that gliclazide is more susceptible to degradation compared to its analogs like glipizide, particularly under alkaline conditions .
Key Findings from Stability Studies:
- Degradation Rates : Gliclazide has been observed to degrade significantly under acidic conditions, with over 98% degradation noted in some studies .
- Analytical Methods : Advanced methods such as HPLC-UV have been developed for simultaneous determination of gliclazide and its impurities, including this compound, ensuring accurate quantification in pharmaceutical formulations .
Several case studies highlight the importance of monitoring this compound in commercial formulations:
- Stability Testing in Formulations : A study assessed the stability of gliclazide when combined with metformin under various pH conditions. Results indicated significant degradation rates for gliclazide, emphasizing the need for careful formulation strategies to enhance stability .
- Quality Control Assessments : In routine quality control processes, this compound was monitored alongside other impurities to ensure that all levels were compliant with pharmacopoeial standards. This practice is essential for maintaining the therapeutic efficacy and safety of gliclazide products .
Mechanism of Action
The mechanism of action of Gliclazide Impurity D is not well-studied, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall stability and efficacy of gliclazide by interacting with the drug or other components in the formulation .
Comparison with Similar Compounds
Research Implications and Regulatory Considerations
- Pharmacopeial Standards : EP Impurity D is tightly controlled (<0.15% per ICH guidelines) due to structural similarity to active pharmaceutical ingredients (APIs) .
- Therapeutic Risks : While gliclazide’s antioxidant effects mitigate diabetic complications , impurities like D lack demonstrated efficacy or safety, necessitating rigorous profiling.
- Analytical Challenges : MEKC and HPLC methods require optimization to resolve co-eluting impurities (e.g., A and F) .
Biological Activity
Gliclazide Impurity D (CAS Number: 1136426-19-1) is a notable impurity associated with the antidiabetic drug gliclazide, which is primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of gliclazide formulations. This article explores the biological activity, pharmacological implications, and potential therapeutic relevance of this compound, drawing on diverse sources and research findings.
Molecular Characteristics:
These properties indicate that this compound is structurally similar to gliclazide but may exhibit different pharmacokinetic and pharmacodynamic profiles.
Pharmacological Studies
-
In Vitro Studies:
- Research has shown that gliclazide and its impurities can affect glucose metabolism and insulin secretion. However, specific data on this compound's direct effects on these processes are scarce.
- A study highlighted that metabolites of gliclazide produced by gut microbiota could have improved pharmacological profiles compared to the parent drug, suggesting that impurities might also play a role in overall drug efficacy .
-
In Vivo Studies:
- Animal studies indicated that gliclazide's bioavailability can be influenced by gut microbiota, with implications for how impurities like this compound may alter therapeutic outcomes .
- Probiotic treatments have shown to modulate the absorption of gliclazide in healthy versus diabetic rats, indicating a complex interaction between drug impurities and gut health .
Clinical Relevance
- A systematic review compared gliclazide with other insulinotropic agents, noting variances in efficacy and safety profiles that could be partially attributed to impurities like this compound . This suggests that impurities may influence clinical outcomes and patient responses to treatment.
Regulatory Considerations
- The presence of impurities in pharmaceutical formulations raises concerns regarding their impact on drug quality and patient safety. Regulatory agencies require thorough characterization of all components, including impurities like this compound, to ensure consistent therapeutic effects .
Data Table: Comparative Analysis of Gliclazide and this compound
| Property | Gliclazide | This compound |
|---|---|---|
| Molecular Formula | C15H21N3O3S | C15H20N2O3S |
| Molecular Weight | 323.41 g/mol | 308.40 g/mol |
| Purity | >95% | >95% |
| Mechanism of Action | Insulin secretion stimulation | Unknown; potential modulation |
| Clinical Relevance | Established antidiabetic agent | Limited data available |
Q & A
Q. How can chromatographic methods be optimized to separate and quantify Gliclazide Impurity D from other related impurities?
Methodological Answer: To separate this compound, chromatographic conditions must be tailored to exploit differences in ionization and solubility. For example:
- Mobile Phase: Use a buffered system (e.g., ammonium acetate at pH 4.0) to control ionization, as Gliclazide and its impurities exhibit pH-dependent solubility. Lower pH (e.g., 4.0) enhances separation by reducing ionization of the sulfonamide group, improving retention .
- Column Temperature: Maintain column temperature at 45°C to balance viscosity and retention time, ensuring resolution between Impurity D and the main peak .
- Flow Rate: A flow rate of 0.5 mL/min on a 2.1-mm column optimizes resolution while preventing peak broadening .
- Detection: Use UV detection at 227 nm, where Gliclazide and its impurities show strong absorbance .
System suitability tests (e.g., USP plate count >2000, tailing factor <2.0) should validate method robustness .
Q. What analytical techniques are suitable for structural elucidation of this compound?
Methodological Answer: Combined spectroscopic and crystallographic methods are critical:
- X-ray Crystallography: Determines precise molecular geometry. For Impurity D, single-crystal diffraction data (space group P21/c, lattice parameters a=10.891 Å, b=11.226 Å, c=13.477 Å) confirm the ortho-toluenesulfonamide substitution and hydrogen-bonded dimer formation .
- LC-MS/MS: Identifies fragmentation patterns. For sulfonamide-based impurities like D, collision-induced dissociation (CID) reveals characteristic sulfonyl and urea cleavage products .
- NMR Spectroscopy: Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for the ortho-methyl group) .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles improve the robustness of analytical methods for Impurity D?
Methodological Answer: QbD employs statistical tools to optimize critical method parameters:
- Design of Experiments (DoE): Use a Box-Behnken design to evaluate interactions between variables like buffer strength (25–50 mM), flow rate (0.8–1.2 mL/min), and injection volume (10–30 µL). Response surfaces predict optimal conditions (e.g., 25 mM buffer, 1 mL/min flow rate) to minimize retention time while maintaining resolution .
- Risk Assessment: Prioritize factors (e.g., pH variability, column aging) via Failure Mode Effects Analysis (FMEA). Mitigate risks by including guard columns and pre-saturation solvents .
- Design Space: Define operable ranges (e.g., pH 3.8–4.2) where method performance remains within ICH validation criteria (RSD <2%) .
Q. What kinetic strategies are used to study the degradation pathways of this compound under stress conditions?
Methodological Answer: Degradation kinetics require controlled stress studies and kinetic modeling:
- Forced Degradation: Expose Impurity D to acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (70°C) conditions. Monitor degradation via HPLC at intervals (0–48 hours) .
- Rate Constants: Use first-order kinetics to calculate degradation rates (e.g., k = 0.012 h⁻¹ at pH 2.0) and half-life (t₁/₂ = ln2/k) .
- Degradation Products: Identify secondary impurities via LC-MS/MS. For example, acidic hydrolysis of Impurity D may yield sulfonic acid derivatives (m/z 308 → 214) .
Q. How do molecular interactions between this compound and the API influence chromatographic behavior?
Methodological Answer: Interactions with the active pharmaceutical ingredient (API) affect retention and co-elution risks:
- Hydrogen Bonding: Impurity D forms intermolecular N–H⋯O bonds with Gliclazide, requiring mobile phases with high organic content (e.g., 35% acetonitrile) to disrupt these interactions .
- Ion-Pairing Effects: At pH 4.0, partial ionization of the sulfonamide group enhances electrostatic repulsion with the API, improving separation .
- Stationary Phase Selectivity: Use C18 columns with end-capping to reduce silanol interactions, which can cause tailing for polar impurities like D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
